![molecular formula C20H20N2O5 B5539765 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of highly specialized organic molecules with potential significance in various fields, including medicinal chemistry and material science. Its structure suggests it could exhibit unique physical and chemical properties, making it a candidate for further exploration within these disciplines.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds with similar structural features, methodologies involve palladium-catalyzed direct C–H arylation reactions, which have been extensively reviewed and shown to be effective for creating highly functionalized aromatic compounds with precision (Rossi et al., 2014)[https://consensus.app/papers/synthesis-multiply-arylated-heteroarenes-including-rossi/f29914614f2c5868aac8fd77a9f4becd/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of organic compounds like the one can be extensively analyzed using NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed insights into the arrangement of atoms within a molecule and are crucial for understanding its reactivity and properties (Pazderski & Abramov, 2023)[https://consensus.app/papers/pdii-pdiii-pdiv-cyclometallated-compounds-pazderski/57d1771d1ce95eb6ba94e6894460ccee/?utm_source=chatgpt].
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and overall structure. For instance, arylmethylidenefuranones exhibit varied reactions with C- and N-nucleophiles, leading to the formation of diverse products depending on the reaction conditions (Kamneva, Anis’kova, & Egorova, 2018)[https://consensus.app/papers/arylmethylidenefuranones-reactions-nnucleophiles-kamneva/f2c41be1eeb95b598d50e58900da9017/?utm_source=chatgpt]. Similar principles can be applied to understand the reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photophysical Properties
Research involving aromatic carboxylic acids, which are structurally similar to the compound , has led to the development of lanthanide-based coordination polymers. These polymers, synthesized using derivatives of aromatic carboxylic acids, exhibit interesting photophysical properties. Such compounds are noteworthy for their potential applications in materials science, particularly due to their efficient light-harvesting capabilities and luminescence efficiencies in solid states (Sivakumar et al., 2011).
Crystal Engineering and Supramolecular Assemblies
Another application area is crystal engineering, where supramolecular assemblies involving aromatic carboxylic acids, similar to the compound of interest, are synthesized. These assemblies are characterized using X-ray diffraction methods and are significant for understanding the formation of molecular tapes and sheet structures, which are crucial in the field of crystallography and materials science (Arora & Pedireddi, 2003).
Functionalization Reactions and Biological Activity Prediction
In the realm of organic synthesis, aromatic carboxylic acids are used in functionalization reactions. These reactions lead to the formation of novel compounds with potential biological activities. Such research is vital for drug discovery and the development of new therapeutic agents. Predictive studies on the biological activity of synthesized compounds are also an important part of this research domain (Kharchenko et al., 2008).
Antibacterial Properties
Compounds structurally related to the chemical have been synthesized and shown to possess antibacterial properties. This highlights the potential use of such compounds in the development of new antibiotics or antimicrobial agents (Kostenko et al., 2015).
Luminescent Properties in Coordination Polymers
The research on lanthanide coordination polymers, using compounds similar to the one , has shown that these materials have intriguing luminescent properties. These properties are significant for applications in optoelectronics and photonics, where materials with specific light-emitting properties are sought (Qin et al., 2005).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-11-5-14(7-21-12(11)2)19(23)22-8-15(16(9-22)20(24)25)13-3-4-17-18(6-13)27-10-26-17/h3-7,15-16H,8-10H2,1-2H3,(H,24,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRGPFUEYZFHHJ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

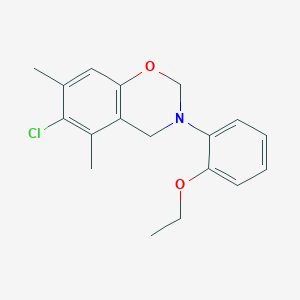
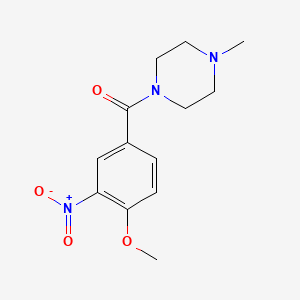
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
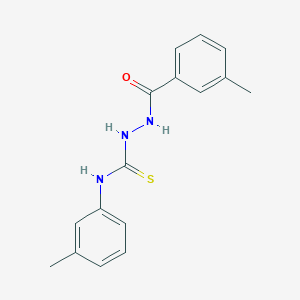
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

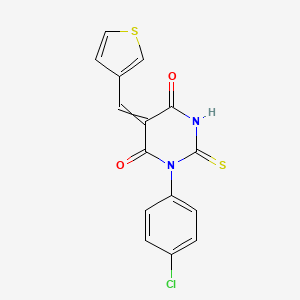
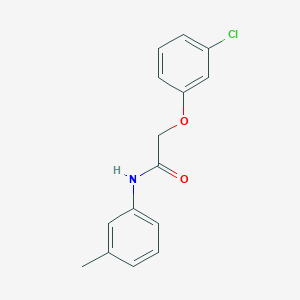
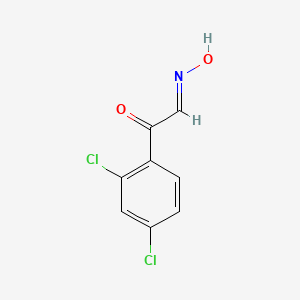
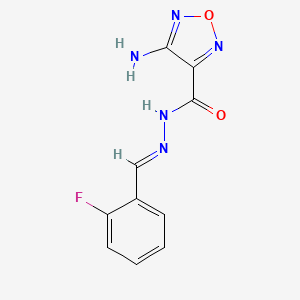
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)